N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine
Brand Name: Vulcanchem
CAS No.: 1095155-43-3
VCID: VC2297073
InChI: InChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3
SMILES: CC1CCCCN1C2=CC=C(C=C2)CNC
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

CAS No.: 1095155-43-3

Cat. No.: VC2297073

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine - 1095155-43-3

Specification

CAS No. 1095155-43-3
Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
IUPAC Name N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine
Standard InChI InChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3
Standard InChI Key GVLPZFULNVJERP-UHFFFAOYSA-N
SMILES CC1CCCCN1C2=CC=C(C=C2)CNC
Canonical SMILES CC1CCCCN1C2=CC=C(C=C2)CNC

Introduction

Chemical Structure and Properties

Basic Information

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is characterized by its distinct molecular structure, which includes a benzyl group linked to a piperidine derivative. The compound has a molecular formula of C14H22N2 and a molecular weight of approximately 218.34 g/mol . It is identified by CAS Number 1095155-43-3 .

Structural Features

The compound contains several key structural elements:

  • A benzylamine group

  • A 2-methylpiperidine ring

  • A secondary amine functionality (N-methyl)

These structural features contribute to its chemical behavior and potential biological activities. The presence of both amine functionalities and the piperidine ring significantly influences its reactivity profiles and binding capabilities.

Chemical Properties

PropertyValue
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
IUPAC NameN-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine
InChIInChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3
SMILESCC1CCCCN1C2=CC=C(C=C2)CNC
Physical StateNot specified in available data
Hazard ClassificationIrritant

Table 1: Key chemical properties of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Synthesis Methods

General Synthetic Pathway

A potential synthetic route may include:

  • Starting with an appropriate benzylamine derivative

  • Coupling with 2-methylpiperidine through substitution reactions

  • N-methylation of the resulting compound

For related compounds, reagents such as benzyl chloride or benzyl bromide are often used in toluene at elevated temperatures (80-110°C) . Reduction steps may employ sodium borohydride in methanol at controlled temperatures (0-5°C) .

Biological Activity and Research Findings

Related Research

Research on compounds with similar structural motifs has shown promising biological activities. For instance, certain compounds containing piperidinyl groups have demonstrated excellent anticancer activities against various cancer cell lines .

In one study, compounds with 1-methylpiperidin-4-yl groups exhibited notable activities against four cancer cell lines, suggesting that the piperidin-1-yl functionality may contribute significantly to biological activity .

Related Compound ClassBiological ActivityStudy Findings
Compounds with 1-methylpiperidin-4-yl groupsAnticancer activityExcellent activities against four cancer cell lines
N-aryl-N derivatives with piperidinyl groupsAnticancer propertiesDemonstrated significant inhibitory effects

Table 2: Research findings on compounds with structural similarity to N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine:

  • N-methyl-4-(4-methylpiperidin-1-yl)benzylamine: Contains a piperidine ring in a different position

  • (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine: Contains a similar core structure but with different stereochemistry and substitution patterns

Comparative Properties

CompoundKey Structural DifferencePotential Impact on Activity
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amineReference compoundBaseline for comparison
(3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamineDifferent methyl position on piperidine ring; Different benzyl attachmentMay affect receptor binding specificity and potency
N-methyl-4-(4-methylpiperidin-1-yl)benzylamineMethyl group at 4-position of piperidineCould alter binding affinity and selectivity

Table 3: Comparison of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine with structurally related compounds

Chemical Reactivity

Functional Group Reactivity

The reactivity of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is primarily determined by its amine functionalities:

  • The secondary amine (N-methyl) can participate in:

    • Alkylation reactions

    • Acylation reactions

    • Condensation reactions

  • The piperidine nitrogen can undergo:

    • Quaternization reactions

    • Oxidation to N-oxide

    • Coordination with metal ions

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